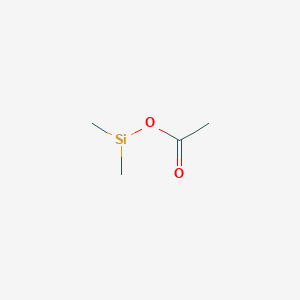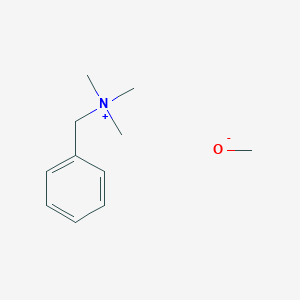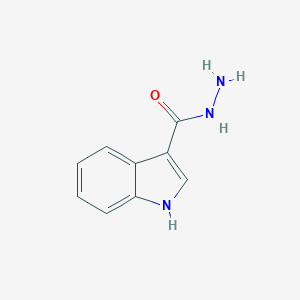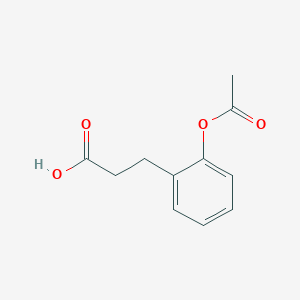
Dimethylacetoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylacetoxysilane is a chemical compound with the molecular formula C4H10O2Si . It has a molecular weight of 118.20700 . It is commonly used in industry .
Synthesis Analysis
This compound can be synthesized from Chlorodimethylsilane and acetic acid . The synthesis process involves the reaction of these two compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The exact structure can be determined using various analytical techniques .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps . The reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .
Physical And Chemical Properties Analysis
This compound has a boiling point of 87ºC at 760 mmHg . The flash point is 6.4ºC . The exact density and melting point are not available .
Aplicaciones Científicas De Investigación
Silylating Reagent in Gas Chromatography : Dimethyldiacetoxysilane serves as a convenient reagent for the thermal stabilization of corticosteroids to form siliconides with good gas chromatographic properties (R. Kelly, 1969).
Electrochemiluminescence for Methamphetamine Detection : It has been used as a co-precursor in the immobilization of poly(p-styrenesulfonate) for the electrochemiluminescence determination of methamphetamine (C. Yi, Y. Tao, Bo Wang, Xi Chen, 2005).
Atmospheric Degradation Studies : Research on the atmospheric degradation of volatile organosilicon compounds, such as dimethylsilanediol, highlights the significant role of dimethylacetoxysilane in understanding environmental impacts (E. C. Tuazon, S. M. Aschmann, R. Atkinson, 2000).
Hydroxyl Group Protection in Chemical Synthesis : It's useful for protecting hydroxyl groups in the synthesis of various compounds, including prostaglandins (E. Corey, A. Venkateswarlu, 1972).
Environmental Fate of Siloxanes : Studies on the environmental distribution, migration, and degradation of siloxanes, including dimethylsiloxanes and modified siloxanes, provide insights into their global usage and environmental impact (Xiaoling Xiang, NanNan Liu, Lin Xu, Yaqi Cai, 2021).
Inhalation Toxicity Studies : Research into the acute, 2-week, and 13-week inhalation toxicity of dimethylethoxysilane in rats contributes to our understanding of its safety profile (D. Dodd, B. O. Stuart, S. J. Rothenberg, M. Kershaw, P. Mann, J. James, C. Lam, 1994).
Polysiloxane Research for Gas Sensors : Investigating novel polysiloxanes for their use as chemosensitive coatings in acoustoelectronic sensors, enhancing the development of sensitive and selective gas sensors (M. Grabka, K. Jasek, Z. Witkiewicz, 2021).
Safety and Hazards
Propiedades
InChI |
InChI=1S/C4H9O2Si/c1-4(5)6-7(2)3/h1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQTWXMLZOYEOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)


![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)






